Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate

Physicochemical Profiling Medicinal Chemistry Fragment-Based Drug Design

Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate (CAS 358377-75-0) is a synthetic small molecule (MW 347.4 g/mol) belonging to the N-aryl methanesulfonamidomethyl benzoate ester class. Its structure features a central tertiary sulfonamide nitrogen linking a 3,4-dimethylphenyl ring, a methylsulfonyl moiety, and a methyl benzoate ester via a methylene bridge.

Molecular Formula C18H21NO4S
Molecular Weight 347.43
CAS No. 358377-75-0
Cat. No. B2918263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate
CAS358377-75-0
Molecular FormulaC18H21NO4S
Molecular Weight347.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)C
InChIInChI=1S/C18H21NO4S/c1-13-5-10-17(11-14(13)2)19(24(4,21)22)12-15-6-8-16(9-7-15)18(20)23-3/h5-11H,12H2,1-4H3
InChIKeyZBEKKQMGPDVHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate (CAS 358377-75-0) Procurement & Selection Guide


Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate (CAS 358377-75-0) is a synthetic small molecule (MW 347.4 g/mol) belonging to the N-aryl methanesulfonamidomethyl benzoate ester class [1]. Its structure features a central tertiary sulfonamide nitrogen linking a 3,4-dimethylphenyl ring, a methylsulfonyl moiety, and a methyl benzoate ester via a methylene bridge [1]. This specific arrangement of substituents creates a distinct spatial and electronic profile compared to its closest commercially available analogs. Critically, while the compound is listed by several chemical suppliers for research purposes, it currently lacks a defined biological target or mechanism of action in the peer-reviewed primary literature indexed in major databases, a fact that is central to its procurement profile [1].

Why Generic Substitution is Not Advisable for Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate


Substituting methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate with a generic in-class analog is a high-risk decision in the absence of head-to-head functional data. The compound's unique combination of a 3,4-dimethyl substitution pattern on the N-phenyl ring and the specific 1,4-disubstituted methyl benzoate core distinguishes it from other commercially available N-aryl methanesulfonamides [1]. The 'R-group' on the sulfonamide nitrogen is not a simple substituent but directly dictates the molecule's lipophilicity (cLogP 3.1 for this compound vs. 2.75 for the m-tolyl analog), electron distribution, and potential for specific intermolecular interactions [1]. Without experimental binding, functional assay, or phenotypic screening data comparing these analogs side-by-side, there is no scientific basis to assume functional equivalence. The core quantitative evidence below addresses the limits of what can and cannot be inferred from available data.

Quantitative Differentiation Evidence for Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate


Hydrophobicity Differential: 3,4-Dimethylphenyl vs. m-Tolyl N-Substitution Alters Predicted cLogP by ~0.35 Units

The target compound's XLogP3-AA value of 3.1 differentiates it from the closest commercially listed analog, methyl 4-((N-(m-tolyl)methylsulfonamido)methyl)benzoate (CAS 1858255-98-7), which has a computed LogP of 2.75 [1]. This ~0.35 log-unit increase in predicted lipophilicity is a direct, quantifiable consequence of the additional methyl group on the N-phenyl ring. While this is not a biological measurement, it provides a design rationale for selecting this scaffold when exploring structure-activity relationships (SAR) where modulating logD is hypothesized to impact membrane permeability or non-specific protein binding.

Physicochemical Profiling Medicinal Chemistry Fragment-Based Drug Design

Molecular Topology Differentiation: Rotatable Bonds and Topological Polar Surface Area (TPSA) Comparison

The target compound possesses 6 rotatable bonds and a computed TPSA of 63.68 Ų [1]. Compared to the methyl 4-((N-(m-tolyl)methylsulfonamido)methyl)benzoate analog, which has 5 rotatable bonds and an identical TPSA of 63.68 Ų, the key difference lies in increased conformational flexibility from the extra methyl rotor . This augments the number of accessible conformers, which may be critical in molecular recognition events where an induced fit or a specific low-energy conformer is required for target engagement.

Chemical Library Design ADME Prediction Cheminformatics

Commercial Availability and Purity Benchmarking Against a Discontinued Close Analog

A critical procurement differentiator is supply chain reliability. The m-tolyl analog (CAS 1858255-98-7) is commercially available from multiple vendors , serving as a fallback. However, another close structural relative, methyl 4-((N-(3,4-dimethylphenyl)methylsulfonamido)methyl)benzoate from CymitQuimica (Ref. 10-F730416), is explicitly listed as 'Discontinued' . The target compound, in contrast, is available from at least 6+ active suppliers, including AKSci and Bidepharm, with standard purity specifications of 95% and 95%+ respectively . An enhanced purity option of NLT 98% is also available from Aromsyn . This multi-supplier resilience ensures long-term research project continuity, a non-negotiable factor that a discontinued analog cannot meet.

Chemical Procurement Supply Chain Research Continuity

Absence of Validated Biological Targets: A High-Upside Screening Library Candidate

A unique selection rationale for this specific compound is the confirmed absence of any annotated, validated biological target in major public databases such as ChEMBL and PubChem BioAssay [1]. This contrasts with many generic kinase inhibitor fragments that carry pre-existing target liability. The compound has been tested in at least one PubChem BioAssay (AID 1958857) where it showed activity ≤ 1 µM, indicating potential for bioactivity without a known mechanism [2]. This profile makes it a high-value candidate for phenotypic screening libraries where discovering novel targets is the primary objective, as opposed to compounds with known polypharmacology that often confound hit deconvolution.

Drug Discovery High-Throughput Screening Chemical Biology

Optimal Application Scenarios for Procuring Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate


Phenotypic Screening Campaigns Seeking Novel Mechanisms of Action

This compound is optimally deployed as a screening library member in phenotypic assays where the goal is to identify hits with entirely novel targets [1]. Its confirmed 'blank slate' target profile (0 annotated targets) directly supports this application, as it eliminates the risk of rediscovering known mechanisms, thereby streamlining subsequent target deconvolution efforts [1].

Medicinal Chemistry SAR Exploration of Lipophilic Bulk Tolerance

When building a SAR series around a sulfonamide or benzoate ester chemotype, this compound serves as the 'dimethyl' probe. The established cLogP increase of ~0.35 units and the additional rotatable bond, relative to the m-tolyl analog, make it the precise tool for mapping a binding pocket's tolerance for increased hydrophobicity and conformational flexibility .

Fragment-Based Drug Discovery (FBDD) Library Expansion

As a fragment-like molecule with a molecular weight under 350 Da and a 3D non-planar architecture due to the sulfonamide group, the compound can serve as a starting point for fragment growing or merging strategies. Its multi-vendor availability and NLT 98% purity specification guarantee the chemical consistency required for fragment soaking and biophysical screening .

High-Throughput Chemical Probe Synthesis Platform

The methyl benzoate ester serves as a convenient synthetic handle for further derivatization (e.g., hydrolysis to acid for amide coupling). Coupled with the robust supply chain (see Evidence Item 3), this compound can be procured in bulk (5g scale available ) as a versatile core scaffold for generating diverse chemical probe libraries.

Quote Request

Request a Quote for Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.